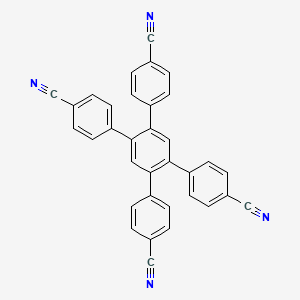
1,2,4,5-Tetrakis(4-cyanophenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
1,2,4,5-Tetrakis(4-cyanophenyl)benzene is usually synthesized through organic synthesis methods, often involving electrophilic substitution reactions . One common synthetic route involves the reaction of 1,2,4,5-tetrabromobenzene with 4-cyanophenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
1,2,4,5-Tetrakis(4-cyanophenyl)benzene undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium or platinum complexes . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,2,4,5-Tetrakis(4-cyanophenyl)benzene has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,2,4,5-tetrakis(4-cyanophenyl)benzene involves its ability to interact with various molecular targets and pathways. In the context of MOFs and HOFs, the compound acts as a ligand that coordinates with metal ions to form stable frameworks . These frameworks exhibit unique properties such as luminescence and gas separation capabilities, which are attributed to the specific interactions between the cyano groups and the metal centers .
Vergleich Mit ähnlichen Verbindungen
1,2,4,5-Tetrakis(4-cyanophenyl)benzene can be compared with other similar compounds, such as:
1,2,4,5-Tetrakis(4-carboxyphenyl)benzene: This compound has carboxyl groups instead of cyano groups and is used in the synthesis of luminescent thorium-based MOFs.
1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)benzene:
The uniqueness of this compound lies in its cyano groups, which provide distinct electronic properties and reactivity compared to other functional groups .
Eigenschaften
Molekularformel |
C34H18N4 |
|---|---|
Molekulargewicht |
482.5 g/mol |
IUPAC-Name |
4-[2,4,5-tris(4-cyanophenyl)phenyl]benzonitrile |
InChI |
InChI=1S/C34H18N4/c35-19-23-1-9-27(10-2-23)31-17-33(29-13-5-25(21-37)6-14-29)34(30-15-7-26(22-38)8-16-30)18-32(31)28-11-3-24(20-36)4-12-28/h1-18H |
InChI-Schlüssel |
CGBDVDVRYMXSBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)C2=CC(=C(C=C2C3=CC=C(C=C3)C#N)C4=CC=C(C=C4)C#N)C5=CC=C(C=C5)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


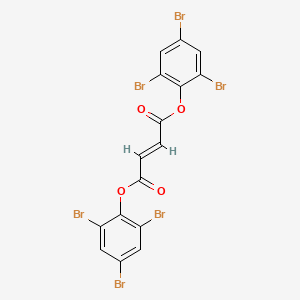
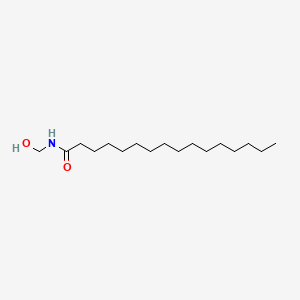
![N-[1-(3-benzyl-7-chloro-4H-quinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B13745126.png)
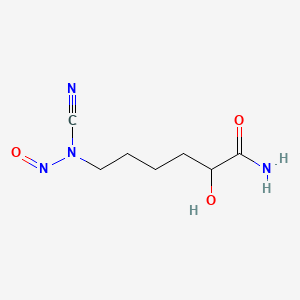
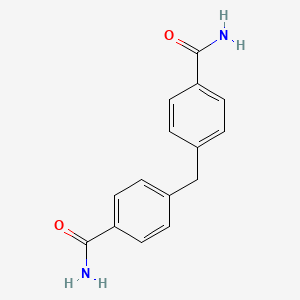
![Peroxide, [4-(1,1-dimethylethyl)cyclohexylidene]bis[(1,1-dimethylethyl)](/img/structure/B13745149.png)
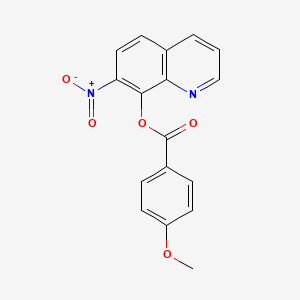



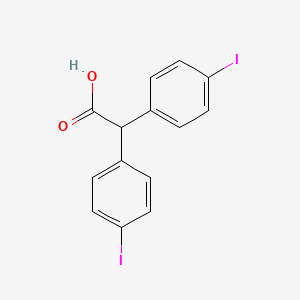
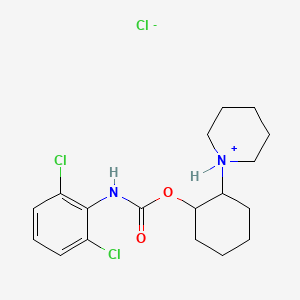
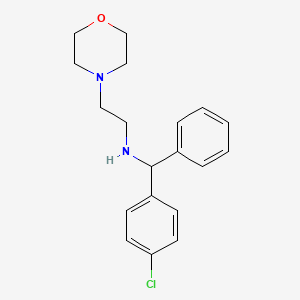
![3-[4-(4-Methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13745194.png)
